N-1H-indol-6-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide
Overview
Description
N-1H-indol-6-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.20082506 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Antiallergic Potential
Studies have shown that compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine, possess significant antitumor activity. These compounds have demonstrated effectiveness against various cancer cell lines, highlighting their potential in cancer therapy (Andreani et al., 2008). The mechanism of action includes proteasome inhibition and inhibition of plasma membrane electron transport, indicating a complex interaction with cellular processes vital for cancer cell survival.
In the realm of allergy treatment, a series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides were synthesized and evaluated for their antiallergic activity. These compounds, tested via the passive cutaneous anaphylaxis test in vivo, showed promising results in reducing allergic reactions, with certain compounds achieving comparable efficacy to known antiallergic drugs (Courant et al., 1993).
Pharmacokinetic Optimization and Drug Development
Research into the hydroformylation of certain allyl or propargyl alcohols, which are key steps in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, has been conducted. These agents contain a 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, illustrating the critical role of these structural components in the development of pharmaceuticals with potential CNS activity (Botteghi et al., 2001).
The synthesis and structural analysis of spiro[indoline-naphthaline]oxazine derivatives, incorporating piperidine units, have revealed their photochromic properties in various solvents. This characteristic underscores the potential for these compounds in developing smart materials and sensors that respond to light stimuli (Li et al., 2015).
Properties
IUPAC Name |
N-(1H-indol-6-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(25-18-8-7-17-9-11-23-19(17)16-18)5-3-6-22(29)27-14-12-26(13-15-27)20-4-1-2-10-24-20/h1-2,4,7-11,16,23H,3,5-6,12-15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJJBUKTWAENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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